5-Chloro-2-(3-methoxypyrrolidin-1-yl)pyrimidine
Description
5-Chloro-2-(3-methoxypyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and a 3-methoxypyrrolidinyl group at position 2. Pyrimidine derivatives are widely studied for their biological activities, particularly in agrochemical and pharmaceutical applications.
Properties
IUPAC Name |
5-chloro-2-(3-methoxypyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBWZAGDRPODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=NC=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-methoxypyrrolidin-1-yl)pyrimidine typically involves the reaction of 5-chloro-2-methoxypyrimidine with 3-methoxypyrrolidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction may also require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C5 Chlorine
The chlorine atom at the C5 position of the pyrimidine ring is highly reactive in nucleophilic substitution due to electron-withdrawing effects of the adjacent nitrogen atoms. This site undergoes displacement with various nucleophiles under mild to moderate conditions.
Key Findings :
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Microwave irradiation significantly accelerates substitution reactions (e.g., 4 h vs. 12 h under conventional heating) .
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Steric effects from the 3-methoxypyrrolidine group at C2 slightly reduce reactivity at C5 compared to simpler pyrimidines .
Functionalization of the 3-Methoxypyrrolidine Substituent
The 3-methoxy group on the pyrrolidine ring can be modified via acid-catalyzed demethylation or oxidation, enabling further derivatization.
Implications :
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Demethylation introduces a hydroxyl group for subsequent esterification or glycosylation .
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Oxidation to a ketone enables reductive amination or hydrazone formation .
Cross-Coupling Reactions
The C5 chlorine atom participates in palladium-catalyzed cross-coupling reactions for C–C bond formation.
| Coupling Type | Catalyst System | Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Phenylboronic acid | 5-Phenyl-2-(3-methoxypyrrolidin-1-yl)pyrimidine | 62% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Benzylamine | 5-(Benzylamino)-2-(3-methoxypyrrolidin-1-yl)pyrimidine | 58% |
Observations :
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The 3-methoxypyrrolidine group does not interfere with catalytic cycles but may reduce reaction rates slightly due to steric bulk .
Heterocycle Formation via Cyclization
The pyrimidine scaffold serves as a precursor for fused heterocycles via intramolecular cyclization.
Mechanistic Insight :
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Azide-alkyne cycloaddition (CuAAC) at C5 produces triazole-linked conjugates with enhanced solubility .
Stability and Side Reactions
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Hydrolytic Stability : The compound is stable in neutral aqueous solutions but undergoes slow hydrolysis (t₁/₂ = 72 h) under acidic (pH < 3) or basic (pH > 10) conditions .
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Thermal Decomposition : Dechlorination occurs above 200°C, forming 2-(3-methoxypyrrolidin-1-yl)pyrimidine as a major byproduct .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
5-Chloro-2-(3-methoxypyrrolidin-1-yl)pyrimidine serves as a building block for synthesizing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases. Pyrimidines, in general, have been recognized for their broad spectrum of pharmacological activities, including:
- Anticancer : Compounds derived from pyrimidines have shown efficacy in targeting cancer cells through various mechanisms, including inhibiting specific kinases involved in tumor growth .
- Antimicrobial : The compound has potential applications in developing antibiotics and antiviral agents due to its ability to interact with nucleic acids and proteins .
- Neurological Disorders : Research indicates that pyrimidine derivatives may play a role in treating conditions such as depression and anxiety by acting on neurotransmitter systems .
Biological Studies
Interaction with Biological Targets
The compound's dual-ring structure facilitates interactions with various biological targets, including enzymes and receptors. Key applications include:
- Enzyme Inhibition : Studies have demonstrated that derivatives of this compound can inhibit enzymes critical in metabolic pathways, which is crucial for drug development aimed at metabolic disorders .
- Receptor Modulation : The compound can influence receptor activity, making it a candidate for developing drugs aimed at modulating physiological responses .
Industrial Chemistry
Synthesis of Agrochemicals
In industrial applications, this compound is utilized in the synthesis of agrochemicals. Its ability to act as a precursor for various chemical reactions allows for the production of herbicides and pesticides that are vital for agricultural productivity .
Case Studies and Research Findings
Several studies highlight the effectiveness of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that pyrimidine derivatives could inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
- Antimicrobial Efficacy : Research indicated that certain pyrimidine-based compounds exhibited significant antibacterial properties against resistant strains of bacteria .
- Neurological Impact : Investigations into the effects of pyrimidines on neurotransmitter systems revealed potential antidepressant effects, suggesting a new avenue for treating mood disorders .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-methoxypyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidine ring can enhance binding affinity and specificity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize 5-chloro-2-(3-methoxypyrrolidin-1-yl)pyrimidine, key comparisons are drawn with structurally related pyrimidine and pyrazole derivatives. A summary of critical compounds is provided in Table 1.
Table 1: Comparison of Structural Features and Bioactivity
Substituent Effects on Bioactivity
- Pyrazolyloxy Derivatives: The compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine () exhibits potent herbicidal activity, including bleaching of green weeds and efficacy against Digitaria sanguinalis at 750 g/ha .
- Piperidinylmethyl vs. Pyrrolidinyl Groups : The piperidinylmethyl-substituted analog () is synthesized with high yield (85%) via reductive Grignard addition . The six-membered piperidine ring likely offers greater conformational flexibility compared to the five-membered pyrrolidine in the target compound. This difference may influence binding kinetics or solubility.
- Methoxy Substitution: The 3-methoxypyrrolidinyl group in the target compound introduces an electron-donating methoxy moiety, which could enhance solubility in polar solvents compared to non-polar substituents (e.g., trifluoroethyl). This feature is advantageous for formulations requiring aqueous compatibility .
Mechanism and Target Specificity
- Chlorinated pyrimidines often act as enzyme inhibitors by mimicking nucleotides or cofactors. For example, the herbicidal activity of pyrazolyloxy derivatives () may involve disruption of chlorophyll biosynthesis or acetolactate synthase (ALS) inhibition .
- The 3-methoxypyrrolidinyl group’s role could involve hydrogen bonding with active-site residues, as seen in other pyrrolidine-containing agrochemicals. This substituent’s smaller size compared to piperidinylmethyl () might enable tighter binding to specific targets .
Biological Activity
5-Chloro-2-(3-methoxypyrrolidin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate halogenated reagents and pyrrolidine moieties. The presence of the chloro group at the 5-position and the methoxypyrrolidine substituent at the 2-position contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that halogenated pyrimidines can inhibit biofilm formation in Staphylococcus aureus, a common pathogen associated with chronic infections. The compound showed promising results in reducing bacterial virulence and biofilm formation, suggesting its potential as a therapeutic agent against resistant strains .
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. The structural modifications in compounds like this compound may enhance their efficacy against various cancer cell lines. For instance, thieno[2,3-d]pyrimidine derivatives have demonstrated selective cytotoxicity against breast cancer cell lines, indicating that similar modifications in pyrimidines could lead to effective anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structure through SAR studies. Key findings include:
- Chlorine Substitution : The presence of a chlorine atom at the 5-position has been linked to increased potency against certain cancer cell lines.
- Pyrrolidine Moiety : The incorporation of the methoxypyrrolidine group enhances solubility and bioavailability, which are critical for effective therapeutic action.
Case Studies and Research Findings
Several studies have documented the pharmacological activities associated with pyrimidine derivatives:
- Antibacterial Efficacy : In a recent study, halogenated pyrimidines demonstrated significant antibacterial effects against S. aureus, with specific compounds achieving over 90% reduction in biofilm formation .
- Anticancer Properties : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against MDA-MB-231 breast cancer cells, revealing structure-dependent activity where modifications at specific positions led to enhanced potency .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-(3-methoxypyrrolidin-1-yl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2-position of the pyrimidine core. For example, coupling 5-chloropyrimidine derivatives with 3-methoxypyrrolidine under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF at 80–100°C). Reaction optimization should focus on temperature control, solvent polarity, and stoichiometry to minimize side reactions (e.g., over-alkylation). Yield improvements (e.g., from ~50% to >70%) can be achieved by iterative adjustments to reaction time and catalyst loading, as demonstrated in analogous pyrimidine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what challenges arise due to its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming regiochemistry and substituent orientation. Challenges include resolving overlapping signals from the pyrrolidine ring’s methoxy group and pyrimidine protons. Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-Cl stretching at ~550 cm⁻¹). Dynamic effects like tautomerism in the pyrimidine ring may complicate interpretation; variable-temperature NMR can mitigate this .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis pathway for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and activation energies for key steps, such as the nucleophilic attack on the pyrimidine ring. Tools like the Artificial Force Induced Reaction (AFIR) method systematically explore reaction pathways, reducing trial-and-error experimentation. For instance, ICReDD’s integrated approach combines computed reaction coordinates with experimental validation to identify optimal conditions (e.g., solvent, catalyst) in fewer iterations .
Q. How should researchers address contradictory spectral data when confirming the structure of synthetic intermediates?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or HRMS deviations) require a multi-technique validation strategy:
- Step 1 : Replicate synthesis under controlled conditions to rule out batch variability.
- Step 2 : Use 2D-NMR (e.g., NOESY) to resolve stereochemical ambiguities.
- Step 3 : Apply X-ray crystallography for unambiguous confirmation of solid-state structure.
- Step 4 : Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian or ORCA software).
Statistical Design of Experiments (DoE) can isolate variables causing discrepancies, such as pH or trace moisture .
Q. What strategies are effective for improving regioselectivity in derivatizing the pyrimidine ring?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Electronic Control : Use directing groups (e.g., halogens) to activate specific positions for functionalization.
- Steric Control : Bulky ligands or catalysts (e.g., Pd(PPh₃)₄) favor substitution at less hindered sites.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for targeted attacks.
Computational reaction path searches (e.g., via AFIR) can predict outcomes before lab work, as shown in analogous pyridine derivatizations .
Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate the compound’s mechanism of action in drug discovery?
- Methodological Answer :
- Step 1 : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases).
- Step 2 : Validate binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
- Step 3 : Synthesize fluorescently tagged derivatives (e.g., with BODIPY) for cellular localization studies.
- Step 4 : Apply CRISPR-Cas9 gene editing to identify genetic interactions in disease models.
This compound’s pyrrolidine-pyrimidine scaffold is structurally similar to kinase inhibitors, making it a candidate for targeted therapy development .
Data Analysis and Optimization
Q. What statistical methods are recommended for optimizing reaction parameters in scale-up studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., Central Composite Design) to assess interactions between temperature, catalyst loading, and solvent ratio.
- Response Surface Methodology (RSM) : Models nonlinear relationships to identify optimal conditions.
- Machine Learning : Train algorithms on historical data to predict yields under untested conditions.
For example, ICReDD’s feedback loop integrates experimental data with computational models to refine parameters iteratively .
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in reaction pathway studies?
- Methodological Answer :
- Step 1 : Verify computational settings (e.g., basis sets, solvation models) match experimental conditions.
- Step 2 : Use sensitivity analysis to identify variables (e.g., pH, impurities) not accounted for in simulations.
- Step 3 : Apply in situ spectroscopy (e.g., ReactIR) to monitor intermediate formation.
Discrepancies often arise from unmodeled solvent effects or kinetic vs. thermodynamic control; adaptive feedback loops bridge this gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
